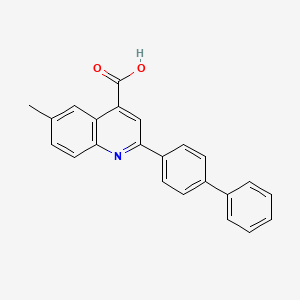![molecular formula C21H18ClN7O B2570974 (3-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920177-47-5](/img/structure/B2570974.png)
(3-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H18ClN7O and its molecular weight is 419.87. The purity is usually 95%.
BenchChem offers high-quality (3-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Drug Discovery
1,2,3-Triazoles, including the compound , serve as privileged structural motifs in drug discovery. Their unique properties, such as high chemical stability, aromatic character, and hydrogen bonding ability, make them valuable building blocks for designing novel pharmaceutical agents . Researchers have explored the potential of 1,2,3-triazoles as core scaffolds for anticonvulsants, antibiotics, and anticancer drugs. For instance, the anticonvulsant drug Rufinamide and the broad-spectrum cephalosporin antibiotic cefatrizine contain a 1,2,3-triazole core .
Organic Synthesis
1,2,3-Triazoles play a crucial role in organic synthesis. Researchers have developed various synthetic methodologies to access this scaffold. Notably, the “click chemistry” approach, which involves the Huisgen 1,3-dipolar cycloaddition, has gained prominence. This method allows efficient construction of 1,2,3-triazoles from azides and alkynes. Metal-catalyzed 1,3-dipolar cycloadditions and strain-promoted azide-alkyne cycloadditions are other strategies used for their synthesis .
Polymer Chemistry
1,2,3-Triazoles find applications in polymer chemistry. They can be incorporated into polymer backbones or side chains to impart specific properties. Researchers have explored their use in designing functional polymers, such as drug delivery carriers, responsive materials, and conductive polymers .
Supramolecular Chemistry
Supramolecular chemistry involves the study of non-covalent interactions between molecules. 1,2,3-Triazoles participate in host-guest interactions, self-assembly, and molecular recognition. Their ability to form hydrogen bonds and π-π stacking interactions makes them valuable components in supramolecular systems .
Bioconjugation and Chemical Biology
1,2,3-Triazoles serve as versatile linkers for bioconjugation. Researchers use them to attach biomolecules (such as proteins, peptides, or nucleic acids) to other entities (e.g., nanoparticles, drugs, or surfaces). These bioconjugates find applications in diagnostics, targeted drug delivery, and imaging .
Fluorescent Imaging
The fluorescent properties of 1,2,3-triazoles make them useful in imaging applications. Researchers have developed fluorescent probes based on these scaffolds for cellular imaging, tracking biological processes, and studying molecular interactions .
Materials Science
1,2,3-Triazoles contribute to materials science by serving as building blocks for functional materials. Their incorporation into polymers, nanoparticles, and surfaces enhances material properties, such as stability, conductivity, and responsiveness .
Wirkmechanismus
Target of Action
The primary target of the compound 1-(3-chlorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine, also known as (3-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the cessation of cell proliferation . The compound’s interaction with CDK2 is so effective that it shows superior cytotoxic activities against certain cancer cell lines .
Biochemical Pathways
Upon interaction with CDK2, the compound affects the cell cycle progression pathway . This disruption leads to the induction of apoptosis within the cancer cells . The compound’s effect on these pathways results in significant anti-proliferative effects .
Pharmacokinetics
These properties likely contribute to its observed antitumor activity .
Result of Action
The result of the compound’s action is a significant alteration in cell cycle progression, leading to apoptosis induction within cancer cells . This leads to a decrease in the proliferation of the cancer cells .
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN7O/c22-16-6-4-5-15(13-16)21(30)28-11-9-27(10-12-28)19-18-20(24-14-23-19)29(26-25-18)17-7-2-1-3-8-17/h1-8,13-14H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJUNNSBERSPKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclobutyl)-N-methyl-3H-benzo[e]indole-2-carboxamide](/img/structure/B2570891.png)
![2-{2-[(2-Sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B2570892.png)





![N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2570905.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2570907.png)


![[3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl]methanamine](/img/structure/B2570913.png)
